molecular formula C₃₄H₃₅NO₁₀S B017946 雷洛昔芬 4'-葡糖苷酸 CAS No. 182507-22-8

雷洛昔芬 4'-葡糖苷酸

货号 B017946
CAS 编号: 182507-22-8
分子量: 649.7 g/mol
InChI 键: VHXYPEXOSLGZKH-WKRHDJAJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene 4’-Glucuronide is a primary metabolite of Raloxifene . It is formed from Raloxifene via the UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, UGT1A8, and UGT1A10 . It binds to the estrogen receptor with an IC50 of 370 μM . Raloxifene is a selective estrogen receptor modulator .


Synthesis Analysis

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-glucuronide (ral-6-Gluc) and Raloxifene-4’-glucuronide (ral-4’-Gluc) . The bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up .


Molecular Structure Analysis

The molecular formula of Raloxifene 4’-Glucuronide is C34H35NO10S . The average mass is 649.707 Da and the monoisotopic mass is 649.198181 Da .


Chemical Reactions Analysis

Raloxifene 4’-Glucuronide formation is mediated mostly by UGT1A10 and UGT1A8 . The glucuronidation of Raloxifene is primarily carried out by the hepatic UGTs 1A1 and 1A9 and the extra-hepatic UGTs 1A8 and 1A10 .


Physical And Chemical Properties Analysis

The molecular weight of Raloxifene 4’-Glucuronide is 649.7 g/mol . It has 11 H bond acceptors, 5 H bond donors, 10 freely rotating bonds, and 3 rule of 5 violations .

科学研究应用

Cancer Prevention Research

Specific Scientific Field

This application falls under the field of Cancer Prevention Research .

Summary of the Application

Raloxifene is a second-generation selective estrogen receptor modulator used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4’-glucuronide (ral-4’-Gluc) .

Methods of Application or Experimental Procedures

The study used homogenates from HEK293 UGT-overexpressing cell lines to show that raloxifene is glucuronidated primarily by the hepatic UGTs 1A1 and 1A9 and the extra-hepatic UGTs 1A8 and 1A10 .

Results or Outcomes

The study found that functional UGT1A1 transcriptional promoter genotypes were significantly associated with ral-6-Gluc formation in human liver microsomes . The UGT1A8*2 variant was significantly correlated with total raloxifene glucuronide formation in human jejunum homogenates . These data suggest that raloxifene metabolism may be dependent on UGT1A8 genotype and that UGT1A8 genotype may play an important role in overall response to raloxifene .

Pharmacokinetics

Specific Scientific Field

This application falls under the field of Pharmacokinetics .

Summary of the Application

The purpose of this study was to determine glucuronidation and Pharmacokinetics (PK) profiles of raloxifene in rats at different ages .

Methods of Application or Experimental Procedures

Raloxifene glucuronidation was characterized using S9 fractions prepared from different intestinal segments and the liver of F344 rats at 4-, 11-, and 28-week . PK studies were conducted to determine raloxifene oral bioavailability at different ages .

Results or Outcomes

The study found that the clearances in the duodenum at 4-week for both two glucuronides were significantly lower than those at the other two ages . The absolute oral bioavailability of raloxifene was 3.5-folds higher at 4-week compared to that at 11-weeks . These findings suggested that raloxifene metabolism in the duodenum was significantly slower at young age in rats, which increased the oral bioavailability of raloxifene .

安全和危害

Raloxifene 4’-Glucuronide is for R&D use only. It is not for medicinal, household, or other use . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

未来方向

Raloxifene is a selective estrogen receptor modulator used for the prevention and treatment of osteoporosis and the prevention of breast cancer in postmenopausal women . The study of the origins of this unique pharmacology could lead to the development of new drugs with similar mechanisms of action .

属性

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXYPEXOSLGZKH-WKRHDJAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312492
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raloxifene 4'-Glucuronide

CAS RN

182507-22-8
Record name Raloxifene 4′-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182507-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raloxifene 4'-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raloxifene 4′-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALOXIFENE 4'-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Raloxifene 4'-Glucuronide
Reactant of Route 2
Reactant of Route 2
Raloxifene 4'-Glucuronide
Reactant of Route 3
Reactant of Route 3
Raloxifene 4'-Glucuronide
Reactant of Route 4
Raloxifene 4'-Glucuronide
Reactant of Route 5
Reactant of Route 5
Raloxifene 4'-Glucuronide
Reactant of Route 6
Reactant of Route 6
Raloxifene 4'-Glucuronide

Citations

For This Compound
66
Citations
D Sun, NR Jones, A Manni, P Lazarus - Cancer prevention research, 2013 - AACR
… Raloxifene is extensively metabolized by glucuronidation to form raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4′-glucuronide (ral-4′-Gluc). The goal of the present study was …
Number of citations: 41 aacrjournals.org
K Kosaka - opac.ll.chiba-u.jp
(UGT) that transforms endogenous substances and xenobiotics into more hydrophilic compounds that are subsequently eliminated through excretion of urine and/or bile. Most lipophilic …
Number of citations: 0 opac.ll.chiba-u.jp
T Du, R Sun, L Li, C Ebuzoeme, D Bui… - Journal of separation …, 2020 - Wiley Online Library
… Raloxifene hydrochloride, raloxifene-6-glucuronide, and raloxifene-4′-glucuronide were purchased from Toronto Research Chemicals (Toronto, Canada, all compounds purity ≥99%)…
Y Kokawa, N Kishi, H Jinno, T Tanaka-Kagawa… - European Journal of …, 2013 - Elsevier
… It has been reported that raloxifene 4′-glucuronide formation is catalyzed by both UGT1A8 and UGT1A10 (V max value, UGT1A8>UGT1A10), whereas raloxifene 6-glucuronide is …
Number of citations: 15 www.sciencedirect.com
J Trontelj, M Bogataj, J Marc, A Mrhar - Journal of Chromatography B, 2007 - Elsevier
This paper describes the development and validation of a method for the detection of raloxifene (Ral) and its two glucuronide metabolites, raloxifene-6-glucuronide (M1) and raloxifene-4…
Number of citations: 51 www.sciencedirect.com
BT Gufford, G Chen, AG Vergara, P Lazarus… - Drug metabolism and …, 2015 - ASPET
… Raloxifene 4′-glucuronide (R4G) and raloxifene 6-glucuronide (R6G) were purchased from Toronto Research Chemicals (Toronto, ON, Canada). Alamethicin, bovine serum albumin, …
Number of citations: 35 dmd.aspetjournals.org
T Du, R Sun, I Etim, Z Zheng, D Liang, M Hu… - Pharmaceutical …, 2021 - Springer
… Raloxifene-6-glucuronide and raloxifene-4′-glucuronide were detected as the major metabolites and the ratio of these two glucuronides were different ranging from 2.1 to 4.9 folds in …
Number of citations: 9 link.springer.com
JD Clarke, SM Judson, DD Tian… - Clinical and …, 2023 - Wiley Online Library
… The initial objective was to evaluate the effects of a well-characterized green tea product on the pharmacokinetics of raloxifene, raloxifene 4′-glucuronide, and raloxifene 6-glucuronide …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
DH Jadhav, CS Ramaa - Journal of Bioanalysis & Biomedicine, 2012 - hal.science
… Raloxifene is rapidly absorbed from the gastrointestinal tract and undergoes extensive firstpass glucuronidation, predominantly raloxifene-4’-glucuronide (R4G) and raloxifene-6’-…
Number of citations: 6 hal.science
AR Kim, SJ Lim, BJ Lee - International Journal of Pharmaceutics, 2009 - Elsevier
… In contrast, raloxifene is known to undergo exclusive and extensive pre-systemic glucuronidation, catalyzed by UGT to form metabolites, raloxifene-4′-glucuronide or raloxifene-6-…
Number of citations: 28 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。